molecular formula C19H18N2O3S2 B2376932 (E)-N-(3,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-39-7

(E)-N-(3,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2376932
CAS RN: 682783-39-7
M. Wt: 386.48
InChI Key: MUUALEAXIDSLPO-LFIBNONCSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted furans, which are important building blocks in organic chemistry and are found in various natural sources, has been an important research area . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates have been used to afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Chemical Reactions Analysis

The synthesis of furan derivatives involves various chemical reactions. For instance, the reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C19H18N2O3S2 and it has a molecular weight of 386.48. Unfortunately, I could not find more specific physical and chemical properties of this compound.

Scientific Research Applications

  • Anticancer Activity :

    • A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. The compounds showed significant reduction in tumor volume and cell number, and increased life span in tumor-bearing mice, indicating potential as anticancer agents (Chandrappa et al., 2010).
    • Another research by Chandrappa et al. (2009) focused on synthesizing thiazolidinone derivatives with furan moiety, which displayed strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
    • Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and evaluated their antifibrotic and anticancer activity, identifying several compounds with high antifibrotic activity levels (Kaminskyy et al., 2016).
  • Antimicrobial Activity :

    • Research by Patel and Shaikh (2010) on thiazolidinone derivatives of nicotinic acid demonstrated antimicrobial activity against various bacterial and fungal species, comparable to standard drugs (Patel & Shaikh, 2010).
    • Another study by Krátký et al. (2017) explored rhodanine-3-acetic acid-based derivatives as potential antimicrobial agents, finding them active against mycobacteria and demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
  • Potential in Inhibiting Tissue Damage :

    • Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone, which showed appreciable anti-inflammatory effects and potential in wound healing (Incerti et al., 2018).

Future Directions

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules . Therefore, the development of efficient methods for their preparation has been an important research area . This suggests that there could be future research directions in improving the synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-5-6-14(10-13(12)2)20-17(22)7-8-21-18(23)16(26-19(21)25)11-15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUALEAXIDSLPO-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

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